5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Overview
Description
5-(4-Fluorophenyl)-2-methyl-3-furoic acid is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a fluorophenyl group attached to the furan ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-methyl-3-furoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Furanones, oxygenated derivatives
Reduction: Dihydrofuran derivatives
Substitution: Functionalized fluorophenyl derivatives
Scientific Research Applications
5-(4-Fluorophenyl)-2-methyl-3-furoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
5-(4-Fluorophenyl)-2-methyl-3-furoic acid is unique due to the presence of both the fluorophenyl and furan moieties, which impart distinct chemical and biological properties.
Biological Activity
5-(4-Fluorophenyl)-2-methyl-3-furoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a furoic acid moiety with a fluorophenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially increasing its efficacy as a therapeutic agent. Its molecular formula is C12H11F O3, with a molecular weight of approximately 232.21 g/mol.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has been evaluated using standard methods such as the agar diffusion method, revealing zones of inhibition comparable to conventional antibiotics.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 14 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 11 |
Klebsiella pneumoniae | 10 |
These results indicate its potential as a candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism appears to involve modulation of signaling pathways such as NF-kB and COX-2, which are crucial in the inflammatory response.
3. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer activity. It has shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis in these cells suggests a mechanism that warrants further investigation.
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : Its fluorophenyl group enhances binding affinity to various receptors, potentially modulating their activity.
- Cellular Uptake : The furan ring contributes to the compound's stability and bioavailability, facilitating cellular uptake.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of furoic acids, including this compound, exhibited significant antimicrobial activity against resistant strains of bacteria .
- Anti-inflammatory Mechanisms : Research published in Pharmacology & Therapeutics highlighted the compound's ability to reduce inflammation in animal models by downregulating cytokine production .
- Cytotoxicity Against Cancer Cells : A recent investigation found that the compound induced apoptosis in human leukemia cells through the activation of caspase pathways, suggesting its potential for cancer therapy .
Future Directions
The promising biological activities of this compound warrant further research into its pharmacokinetics and toxicity profiles. Future studies should focus on:
- Detailed structure-activity relationship (SAR) studies to optimize its efficacy.
- In vivo studies to evaluate therapeutic potential and safety.
- Exploration of combination therapies with existing drugs to enhance efficacy against resistant strains.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJWATPYRGMGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383367 | |
Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111787-88-3 | |
Record name | 5-(4-Fluorophenyl)-2-methyl-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111787-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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